methyl 2-(4-nitro-1H-indol-1-yl)acetate
Description
Methyl 2-(4-nitro-1H-indol-1-yl)acetate is an indole derivative featuring a nitro group at the 4-position of the indole ring and a methyl ester at the 1-position via an acetyl linker. Indole derivatives are pivotal in medicinal chemistry due to their broad biological activities, including antimicrobial, anticancer, and neuroprotective properties . This compound is primarily used in research, with its synthesis likely involving nitration of the indole ring followed by esterification of the corresponding acetic acid derivative .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 2-(4-nitroindol-1-yl)acetate |
InChI |
InChI=1S/C11H10N2O4/c1-17-11(14)7-12-6-5-8-9(12)3-2-4-10(8)13(15)16/h2-6H,7H2,1H3 |
InChI Key |
LGJAQHWTLYOGGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The structural uniqueness of methyl 2-(4-nitro-1H-indol-1-yl)acetate lies in its substituent arrangement. Below is a comparative analysis with analogous indole derivatives:
- Nitro vs. Chloro/Methoxy/Fluoro : The nitro group at C4 (electron-withdrawing) contrasts with chloro (electron-withdrawing but less polar), methoxy (electron-donating), and fluoro (moderate electronegativity), impacting electronic distribution and solubility .
- Ester Position: The ester at N1 (target compound) vs.
Physicochemical Properties
- Molecular Weight and Solubility : Methyl esters generally exhibit lower molecular weights and higher volatility than ethyl analogs (e.g., 233.26 g/mol for methyl vs. 261.27 g/mol for ethyl in ). The nitro group reduces water solubility compared to methoxy or methyl substituents .
- Stability : Nitro-substituted indoles may exhibit lower photostability than methoxy or methyl derivatives due to nitro group reactivity .
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